3-Allylnorcamphor, (1S-exo)-
Description
Contextual Significance of Norcamphor (B56629) Derivatives in Chiral Synthesis
Norcamphor and its derivatives, such as (1S-exo)-3-Allylnorcamphor, are prized as chiral auxiliaries and synthons in asymmetric synthesis. iupac.orgresearchgate.net The rigid bicyclic framework of the norcamphor scaffold provides a well-defined steric environment that can effectively control the stereochemical outcome of reactions. mdpi.comresearchgate.net This inherent chirality, derived from the natural product camphor (B46023), can be transferred to a new stereocenter during a chemical transformation. iupac.org
The carbonyl group in norcamphor derivatives can be readily transformed into a variety of other functional groups, and the alpha-protons can be selectively functionalized. This versatility allows for the introduction of various substituents, leading to a diverse range of chiral building blocks. These derivatives have been instrumental in the synthesis of natural products, pharmaceuticals, and other complex organic molecules where precise control of stereochemistry is paramount. researchgate.net
Stereochemical Importance of the (1S-exo)-Configuration in Bicyclic Systems
The stereochemistry of bicyclic systems is a cornerstone of their utility in asymmetric synthesis. royalholloway.ac.uk The terms 'endo' and 'exo' are used to describe the relative orientation of substituents on the bridged ring system. In the context of norcamphor, an 'exo' substituent is on the same side as the shorter one-carbon bridge, while an 'endo' substituent is on the same side as the longer two-carbon bridge.
The rigid conformation of the bicyclo[2.2.1]heptane skeleton locks substituents into well-defined spatial positions. This rigidity minimizes conformational ambiguity, which is often a challenge in acyclic systems. The (1S-exo) configuration of 3-allylnorcamphor dictates the facial selectivity of reactions involving the allyl group and the carbonyl functionality. For example, in reactions where the allyl group acts as a nucleophile, its approach to an electrophile will be directed by the steric bulk of the norcamphor framework. Similarly, nucleophilic attack on the carbonyl group is highly stereoselective, with the nucleophile preferentially approaching from the less hindered exo face. This predictable stereocontrol is a direct consequence of the defined (1S-exo) arrangement and is the primary reason for the compound's importance in synthetic organic chemistry. mdpi.com
Spectroscopic Data of (1S-exo)-3-Allylnorcamphor
While a specific, publicly available, complete set of spectroscopic data for (1S-exo)-3-Allylnorcamphor is not readily found in the searched literature, typical spectroscopic features can be predicted based on its structure and data from related compounds.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Vinylic protons (-CH=CH₂) | 5.5 - 6.0 | m |
| Vinylic protons (=CH₂) | 4.9 - 5.2 | m |
| Bridgehead proton (C1-H) | ~2.5 | br s |
| Bridgehead proton (C4-H) | ~1.8 | br s |
| Allylic protons (-CH₂-CH=) | 2.2 - 2.6 | m |
| C3-H (exo) | ~2.0 | m |
| Other bicyclic protons | 1.2 - 1.9 | m |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | > 215 |
| Vinylic (-CH=) | 130 - 140 |
| Vinylic (=CH₂) | 115 - 120 |
| Bridgehead (C1) | 50 - 60 |
| Bridgehead (C4) | 40 - 50 |
| C3 | 45 - 55 |
| Allylic (-CH₂-) | 30 - 40 |
| Other bicyclic carbons | 20 - 40 |
Predicted IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O stretch (ketone) | ~1745 |
| C=C stretch (alkene) | ~1640 |
| =C-H stretch (alkene) | ~3070 |
| C-H stretch (alkane) | 2850 - 3000 |
Predicted Mass Spectrometry Data
| Fragment | Predicted m/z |
| Molecular Ion [M]⁺ | 150 |
| [M - C₃H₅]⁺ (loss of allyl group) | 109 |
| McLafferty rearrangement fragments | various |
Structure
3D Structure
Properties
CAS No. |
73565-72-7 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S,3S,4R)-3-prop-2-enylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H14O/c1-2-3-9-7-4-5-8(6-7)10(9)11/h2,7-9H,1,3-6H2/t7-,8+,9+/m1/s1 |
InChI Key |
ICCDPZFFHSCTJZ-VGMNWLOBSA-N |
Isomeric SMILES |
C=CC[C@H]1[C@@H]2CC[C@@H](C2)C1=O |
Canonical SMILES |
C=CCC1C2CCC(C2)C1=O |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 1s Exo 3 Allylnorcamphor
Diastereoselective and Enantioselective Allylation Strategies
The introduction of the allyl group at the C3 position of the norcamphor (B56629) scaffold with precise control over both the exo/endo diastereoselectivity and the enantioselectivity at the newly formed stereocenter is a primary challenge. Various strategies have been developed to address this, primarily revolving around the generation and subsequent reaction of a norcamphor enolate or its equivalent.
Direct Allylation of Norcamphor Frameworks
The direct allylation of the norcamphor framework typically involves the formation of a lithium enolate, followed by its reaction with an allyl electrophile, such as allyl bromide. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, particularly the base used for deprotonation and the temperature. The inherent steric hindrance of the bicyclic system often favors the formation of the exo product.
A representative synthesis of the enantiomer, (+)-exo-3-(2-propenyl)-bicyclo[2.2.1]heptane-2-one, involves the treatment of (+)-(1R)-norcamphor with a strong base like lithium diisopropylamide (LDA) to form the corresponding lithium enolate. Subsequent reaction with allyl bromide at low temperatures affords the desired product with high diastereoselectivity for the exo isomer. This procedure, when applied to (1S)-norcamphor, is expected to yield the target molecule, (1S-exo)-3-Allylnorcamphor, with a similar degree of stereocontrol.
A patented procedure for the synthesis of the (+) enantiomer reports a yield of 82% with a chemical purity of 98.6% and an endo isomer content of only 0.4%. This highlights the high exo-selectivity achievable through this direct allylation approach.
Influence of Organometallic Reagents on Stereocontrol
The choice of the organometallic reagent plays a pivotal role in controlling the stereoselectivity of the allylation reaction. While lithium enolates are commonly used, other organometallic reagents can offer different reactivity profiles and selectivities. For instance, the use of tin-mediated allylation has been explored for various carbonyl compounds. The Barbier-type reaction, employing metals like tin or zinc in the presence of an allyl halide, offers an alternative pathway for carbon-carbon bond formation.
The nature of the metal cation and its coordination to the enolate and the incoming electrophile can significantly influence the transition state geometry, thereby dictating the facial selectivity of the allylation. The use of different organometallic reagents can lead to variations in the exo/endo ratio and, in some cases, can be tuned to favor one diastereomer over the other.
Chiral Auxiliary-Mediated Allylation Approaches
Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.org In the context of synthesizing (1S-exo)-3-Allylnorcamphor, a chiral auxiliary could be temporarily attached to the norcamphor scaffold to direct the incoming allyl group to the desired exo face and control the stereochemistry at C3.
Camphor (B46023) itself, being a readily available chiral molecule, is a common precursor for the synthesis of various chiral auxiliaries. researchgate.net For example, camphor-derived sultams and oxazolidinones have been successfully employed in a wide range of asymmetric transformations, including alkylations. wikipedia.org While a specific example of a chiral auxiliary-mediated allylation to produce (1S-exo)-3-Allylnorcamphor is not extensively documented, the general principle involves the formation of a chiral enolate derivative. The steric bulk and electronic properties of the chiral auxiliary would then block one face of the enolate, forcing the allylating agent to approach from the opposite, less hindered face, thus achieving high diastereoselectivity. After the reaction, the chiral auxiliary is cleaved to yield the desired product.
Chiral Pool Synthesis Routes
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. Camphor, which exists in both (1R)-(+) and (1S)-(-) forms, is a prominent member of the chiral pool and serves as an excellent starting point for the synthesis of various norcamphor derivatives.
Derivation from Naturally Occurring Chiral Norcamphor Precursors
The most direct chiral pool synthesis of (1S-exo)-3-Allylnorcamphor starts from the commercially available (1S)-(-)-norcamphor. As described in the direct allylation strategy (Section 2.1.1), the inherent chirality of the starting material is transferred to the product. The generation of the enolate from (1S)-norcamphor and its subsequent reaction with an allylating agent stereoselectively yields the (1S-exo) product.
This approach is highly efficient as the key stereochemical information is already present in the starting material, avoiding the need for a separate enantioselective step.
Stereospecific Transformations of Functionalized Bicyclic Systems
More elaborate chiral pool strategies can involve the transformation of other functional groups on the bicyclic system, derived from camphor, to introduce the allyl group. For instance, a chiral tricyclic iminolactone has been synthesized from (1R)-(+)-camphor and utilized for the asymmetric synthesis of α-amino acids. This demonstrates the potential to create complex, functionalized bicyclic intermediates from camphor that could then be further manipulated.
While a direct pathway from a functionalized camphor derivative to (1S-exo)-3-Allylnorcamphor through stereospecific transformations is not a common route, the principle of utilizing the rigid, chiral scaffold of camphor to control subsequent reactions is well-established. Such a route might involve, for example, the conversion of a hydroxyl or other functional group at the C3 position of a camphor-derived intermediate into an allyl group through a series of stereospecific reactions.
Kinetic vs. Thermodynamic Control in Allylation Reactions
In the context of organic synthesis, the concepts of kinetic and thermodynamic control are pivotal in determining the product distribution of a reaction with multiple possible outcomes. wikipedia.org A reaction is under kinetic control when the product ratio is determined by the relative rates of formation of the products. quimicaorganica.orgmasterorganicchemistry.com Conversely, a reaction under thermodynamic control yields a product mixture that reflects the relative thermodynamic stabilities of the products. wikipedia.orgmasterorganicchemistry.com
In the allylation of norcamphor to produce 3-allylnorcamphor, the initial deprotonation of the ketone can lead to two different enolates. The kinetic enolate is formed by removing the most accessible proton, which is typically the less sterically hindered one. This process is favored under conditions of strong, bulky bases and low temperatures, which render the deprotonation rapid and irreversible. quimicaorganica.org The thermodynamic enolate, on the other hand, is the more stable enolate, usually the one with the more substituted double bond. Its formation is favored under conditions that allow for equilibration between the possible enolates, such as higher temperatures and the presence of a protic solvent or a weaker base. quimicaorganica.orgyoutube.com
The subsequent alkylation of these enolates with an allyl halide can then lead to different regioisomers. The choice of reaction conditions—temperature, solvent, and base—is therefore paramount in directing the reaction towards the desired product. wikipedia.orgyoutube.com
Regioselectivity and Stereoselectivity in Enolate Alkylations
The alkylation of unsymmetrical ketones like norcamphor presents challenges in both regioselectivity (where the alkyl group attaches) and stereoselectivity (the spatial orientation of the new substituent). The regioselectivity is primarily dictated by the kinetic versus thermodynamic control of enolate formation.
Stereoselectivity in the alkylation of camphor enolates is a well-studied area, with seminal work done using Oppolzer's camphorsultam auxiliaries. nih.govnih.gov These chiral auxiliaries provide a rigid framework that directs the incoming electrophile to a specific face of the enolate. nih.gov While traditionally it was believed that chelation to a metal cation and steric hindrance from the camphor skeleton were the primary controlling factors, more recent studies, aided by computational and spectroscopic methods, suggest a more complex picture. nih.gov
Research indicates that the stereoselectivity in the alkylation of Oppolzer enolates stems from stereoelectronic effects imparted by the sultam ring, rather than simple steric blocking. nih.govnih.gov The electrophile, such as allyl bromide, is guided to the exo face of the enolate due to favorable orbital interactions. nih.gov The choice of the metal counterion (e.g., lithium or sodium) and the solvent system (e.g., THF, toluene, HMPA) can also influence the aggregation state and reactivity of the enolate, thereby affecting the stereochemical outcome. nih.gov
Controlling Exo/Endo Ratios
The formation of either the exo or endo isomer of 3-allylnorcamphor is a critical aspect of the synthesis, determined by the direction of approach of the allyl electrophile to the enolate. The bicyclic structure of norcamphor presents two distinct faces for attack.
Historically, the alkylation of simple camphor enolates often resulted in a mixture of exo and endo products. However, strategic selection of reagents and conditions can significantly favor one isomer over the other. For instance, the use of bulky bases like lithium diisopropylamide (LDA) at low temperatures tends to favor the formation of the kinetic enolate, which can then be alkylated. quimicaorganica.org
Interestingly, studies on aldol (B89426) condensations of camphor-like enolates have revealed an unexpected preference for exo selectivity. researchgate.net This inherent facial bias can be exploited in the synthesis of exo-substituted camphor derivatives. The choice of solvent can also play a role; for instance, deep eutectic solvents have been shown to influence the endo/exo ratio in Diels-Alder reactions, a principle that could potentially be applied to enolate alkylations. nih.gov
The following table summarizes the key factors influencing the stereochemical outcome of norcamphor allylation:
| Factor | Influence on Exo/Endo Selectivity |
| Chiral Auxiliary | Oppolzer's camphorsultam strongly directs alkylation to the exo face through stereoelectronic effects. nih.govnih.gov |
| Base | Bulky, non-nucleophilic bases like LDA favor the formation of the kinetic enolate. quimicaorganica.org |
| Temperature | Low temperatures (-78 °C) favor kinetic control, preserving the initial enolate structure for alkylation. youtube.com |
| Solvent | The polarity and coordinating ability of the solvent (e.g., THF, HMPA) can affect enolate aggregation and reactivity. nih.gov |
| Counterion | The nature of the metal cation (Li+, Na+) can influence the enolate structure and its reaction pathway. nih.gov |
By carefully manipulating these parameters, the synthesis can be steered towards the desired (1S-exo)-3-allylnorcamphor.
Stereochemical Analysis and Conformational Landscape of 1s Exo 3 Allylnorcamphor
Elucidation of Exo/Endo Stereoisomerism in Norcamphor (B56629) Scaffolds
The bicyclo[2.2.1]heptane system of norcamphor presents two distinct, non-equivalent faces for substitution at the C3 position, leading to the formation of exo and endo stereoisomers. The exo substituent is positioned on the same side as the one-carbon bridge (C7), while the endo substituent is on the opposite side, syn to the two-carbon bridge. In (1S-exo)-3-Allylnorcamphor, the allyl group occupies the exo position. ontosight.ai
Dihedral Angle Analysis in Relation to Stereoselectivity
Dihedral angles within the norcamphor framework are crucial in determining the stereoselectivity of reactions. nih.gov The fixed geometry of the bicyclic system imposes specific spatial relationships between the substituent at the C3 position and the reactive center at the C2 carbonyl group. These relationships, defined by dihedral angles, influence the trajectory of an approaching nucleophile, favoring attack from the less sterically hindered face.
For an incoming reagent attacking the carbonyl group, the approach is generally favored from the endo face to avoid steric interaction with the C7 methylene (B1212753) bridge. However, the substituent at C3 significantly modifies this preference. In the case of (1S-exo)-3-Allylnorcamphor, the exo-allyl group does not substantially block the exo face of the carbonyl, but its presence can influence the conformational equilibrium of the allyl group itself, which in turn can have subtle effects on the stereochemical outcome.
Table 1: Representative Dihedral Angles in Substituted Norcamphor This table illustrates typical dihedral angles that define the spatial relationship between a substituent at C3 and the carbonyl group, which is critical for predicting stereoselectivity.
| Dihedral Angle | Exo Isomer (Approximate Value) | Endo Isomer (Approximate Value) | Description |
| H-C3-C2-O | ~ -30° | ~ +90° | Defines the position of the C3 hydrogen relative to the carbonyl oxygen. |
| (Substituent)-C3-C2-O | ~ +90° | ~ -30° | Defines the position of the C3 substituent relative to the carbonyl oxygen. |
Note: Values are generalized and can vary based on the specific substituent and computational model.
Conformational Preferences and Dynamics in Solution
While the norcamphor skeleton is rigid, the allyl substituent in (1S-exo)-3-Allylnorcamphor possesses its own conformational freedom. The rotation around the C3-Cα single bond of the allyl group leads to different rotamers, which can exist in equilibrium in solution.
Experimental Investigations of Conformational Equilibria
The study of conformational equilibria in solution is often performed using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. Advanced techniques like time-resolved Förster Resonance Energy Transfer (tmFRET) can also provide detailed insights into the distance distributions between different parts of a molecule, capturing snapshots of conformational heterogeneity. nih.gov For a molecule like (1S-exo)-3-Allylnorcamphor, these methods can determine the relative populations of the different rotamers of the allyl group, providing a picture of the conformational landscape in a given solvent.
Stereochemical Outcomes in Advanced Reaction Pathways
The inherent chirality and fixed conformation of (1S-exo)-3-Allylnorcamphor make it a powerful tool in asymmetric synthesis. The stereochemical outcome of reactions involving this molecule is largely dictated by its existing stereocenters. ochemtutor.com For instance, in reactions involving the enolate of (1S-exo)-3-Allylnorcamphor, the approach of an electrophile will be directed by the bicyclic structure. The C1 bridgehead methyl group and the C7 methylene bridge effectively shield one face of the enolate, leading to high diastereoselectivity.
Principles of Stereochemical Retention, Inversion, and Racemization
The formation of (1S-exo)-3-allylnorcamphor typically proceeds through the alkylation of a norcamphor enolate with an allyl halide. This process is governed by fundamental principles of stereochemistry. The alkylation of enolates is a classic example of an S(_N)2 reaction, where the nucleophilic enolate attacks the electrophilic alkyl halide. libretexts.orglibretexts.org This mechanism dictates that the reaction proceeds with inversion of configuration at the electrophilic carbon of the alkylating agent. However, the stereochemistry of the resulting α-substituted ketone is determined by the events at the α-carbon of the enolate.
The generation of an enolate from a ketone that is chiral at the α-carbon leads to the loss of that stereocenter, as the carbon becomes sp-hybridized and planar. Subsequent reaction of this flat enolate with an electrophile can, in principle, occur from either face. If the starting material possesses no other stereocenters, this process will lead to a racemic mixture. libretexts.org
However, in a molecule like norcamphor, the inherent chirality of the bicyclic system influences the trajectory of the incoming electrophile. The enolate itself is chiral due to the rest of the molecular framework. When the enolate is protonated to regenerate the ketone, if there are no other stereocenters, a 50:50 mixture of enantiomers, a racemic mixture, is formed. If another stereocenter is present in the molecule, as is the case with norcamphor derivatives, the two products will be diastereomers and will be formed in unequal amounts. This process is known as epimerization.
Racemization or epimerization at the α-carbon is a key consideration in the synthesis of substituted ketones. The conditions of the reaction, particularly the choice of base and solvent, can influence the extent to which the enolate equilibrates. For instance, the use of a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures can favor the formation of the kinetic enolate, which may react before equilibration can occur. libretexts.org Conversely, weaker bases or higher temperatures can promote the formation of the more stable thermodynamic enolate and allow for equilibration, potentially leading to a mixture of stereoisomers. libretexts.org
Diastereoselective Control in New Chiral Center Formation
The synthesis of (1S-exo)-3-allylnorcamphor from norcamphor introduces a new chiral center at the 3-position. The stereochemical outcome of this transformation is a result of diastereoselective control, where the existing stereocenters of the norcamphor skeleton dictate the preferred direction of approach of the incoming allyl group.
The rigid, bridged structure of the norcamphor enolate presents two distinct faces to an approaching electrophile: the endo and exo faces. The exo face is generally less sterically hindered, as the endo face is shielded by the rest of the bicyclic system. nih.gov Consequently, alkylation of the norcamphor enolate is expected to occur preferentially from the exo face, leading to the exo-substituted product.
The use of chiral auxiliaries attached to the enolate is a powerful strategy for enhancing diastereoselectivity. While norcamphor itself acts as a chiral scaffold, more complex derivatives are often employed to achieve very high levels of stereocontrol. Camphor-based auxiliaries, such as those used in aldol (B89426) reactions, have demonstrated exceptional ability to direct the stereochemical course of reactions, often yielding diastereomeric ratios exceeding 95:5. nih.govnih.gov These auxiliaries function by creating a highly ordered, chelated transition state that blocks one face of the enolate, forcing the electrophile to attack from the other.
In the case of forming (1S-exo)-3-allylnorcamphor, the diastereoselectivity is influenced by factors such as the choice of base, solvent, and counterion, all of which affect the aggregation state and geometry of the enolate in the transition state. For example, the presence of additives like lithium chloride can significantly influence the diastereoselectivity of reactions involving camphor-based enolates. nih.govnih.gov The interplay of these factors creates a complex energy landscape for the transition states leading to the exo and endo products, with the lower energy pathway leading to the observed exo isomer.
The table below summarizes the expected outcomes based on general principles of enolate alkylation in camphor-derived systems.
| Feature | Description | Expected Outcome for 3-Allylnorcamphor Synthesis |
| Reaction Type | S(_N)2 alkylation of a ketone enolate. libretexts.org | Formation of a new carbon-carbon bond at the α-position. |
| Stereochemistry at Allyl Group | Inversion of configuration at the electrophilic carbon. | Not applicable for an allyl group, as the reacting carbon is not a stereocenter. |
| Stereochemistry at α-Carbon | Formation of a new chiral center. | Diastereoselective formation of the (1S-exo) isomer. |
| Facial Selectivity | Preferential attack on the less hindered face of the enolate. | Exo attack is favored over endo attack. |
| Controlling Factors | Steric hindrance of the bicyclic system, enolate geometry, reaction conditions (base, solvent, temperature). | The rigid camphor (B46023) framework directs the incoming allyl group to the exo face. |
Advanced Spectroscopic Characterization of 1s Exo 3 Allylnorcamphor
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
NMR spectroscopy is the most powerful tool for determining the constitution and stereochemistry of organic compounds in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the bicyclic norcamphor (B56629) framework and the precise location and orientation of the allyl substituent.
The ¹H NMR spectrum of (1S-exo)-3-Allylnorcamphor displays characteristic signals for the rigid bicyclo[2.2.1]heptan-2-one skeleton and the flexible allyl group. The ¹³C NMR spectrum reveals ten distinct carbon signals, consistent with the molecular structure. The carbonyl carbon (C2) is readily identified by its characteristic downfield shift to approximately 218-220 ppm.
Two-dimensional NMR experiments are crucial for unambiguous assignments. The ¹H-¹H Correlation Spectroscopy (COSY) experiment reveals proton-proton coupling networks, allowing for the tracing of connections within the norcamphor and allyl fragments. For instance, the allyl proton on C1' shows correlations to the terminal vinyl protons on C2'. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton to its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C assignments. modgraph.co.uk Long-range correlations are established using the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows couplings between protons and carbons separated by two or three bonds. nih.gov These correlations are vital for connecting the allyl substituent to the norcamphor core, for example, through correlations from the C3 proton to the carbons of the allyl group (C1', C2').
Predicted ¹H and ¹³C NMR Data for (1S-exo)-3-Allylnorcamphor Note: Data is predicted based on known values for norcamphor and standard substituent effects.
| Atom Number | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) | Key 2D Correlations (COSY, HMBC) |
| 1 | ~49.5 | ~2.70 | br s | COSY: H6-exo, H6-endo; HMBC: C2, C3, C6, C7 |
| 2 | ~219.0 | - | - | HMBC: H1, H3, H7a, H7s |
| 3 | ~50.0 | ~2.45 | m | COSY: H1', H4; HMBC: C1, C2, C4, C5, C1' |
| 4 | ~44.8 | ~2.65 | br s | COSY: H3, H5-exo, H5-endo; HMBC: C2, C3, C5, C6 |
| 5 | ~28.0 | ~1.85 (exo), ~1.60 (endo) | m | COSY: H4, H6-exo, H6-endo; HMBC: C3, C4, C6, C7 |
| 6 | ~23.5 | ~1.95 (exo), ~1.50 (endo) | m | COSY: H1, H5-exo, H5-endo; HMBC: C1, C4, C5, C7 |
| 7 | ~37.5 | ~1.90 (syn), ~1.80 (anti) | m | HMBC: C1, C2, C4, C6 |
| 1' | ~35.0 | ~2.30 | m | COSY: H3, H2'; HMBC: C3, C2', C3' |
| 2' | ~136.0 | ~5.75 | ddt, J ≈ 17, 10, 7 | COSY: H1', H3'a, H3'b; HMBC: C1', C3' |
| 3' | ~116.5 | ~5.05 (trans), ~5.00 (cis) | m | COSY: H2'; HMBC: C1', C2' |
The exo stereochemistry of the allyl group at the C3 position is unequivocally determined through analysis of ¹H NMR coupling constants and chemical shifts. In the rigid bicyclo[2.2.1]heptane system, the dihedral angle between C3-H and C4-H is approximately 90° for an exo substituent and close to 0° for an endo substituent. According to the Karplus relationship, the vicinal coupling constant (³J) is dependent on this dihedral angle.
For an exo-3-substituted norcamphor, the coupling constant between the C3 proton (H3-endo) and the bridgehead C4 proton (H4) is expected to be small, typically in the range of 0–2 Hz, due to the ~90° dihedral angle. Conversely, in a hypothetical endo-allyl isomer, the coupling between H3-exo and H4 would be significantly larger (typically > 4 Hz). The observation of a very small or non-existent coupling between H3 and H4 is therefore definitive proof of the exo configuration of the allyl group. modgraph.co.uk Furthermore, the chemical shift of the C3 proton provides supporting evidence, as its magnetic environment is distinct in the exo versus the endo position. modgraph.co.uk
While the norcamphor skeleton is rigid, the allyl substituent possesses conformational freedom. The preferred orientation of the allyl group relative to the bicyclic ring in solution can be investigated using through-space NMR techniques, primarily Nuclear Overhauser Effect (NOE) spectroscopy (NOESY). nih.govunibas.it
A NOESY experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. For (1S-exo)-3-Allylnorcamphor, specific NOE correlations would be expected to confirm the solution-state conformation. For example, correlations between the protons of the allyl group (H1', H2') and specific protons on the norcamphor framework, such as the exo protons on C5 and C6 or the bridgehead proton H4, would provide direct evidence for the spatial proximity and thus the dominant conformation of the side chain. The absence or presence of key correlations allows for the construction of a detailed 3D model of the molecule as it exists in solution. beilstein-journals.org
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
The infrared spectrum of (1S-exo)-3-Allylnorcamphor is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. Due to the ring strain inherent in the five-membered ring of the bicyclo[2.2.1]heptane system, this absorption appears at a higher frequency (typically 1745–1755 cm⁻¹) compared to a standard acyclic or six-membered ring ketone (which absorbs near 1715 cm⁻¹). libretexts.orgspectroscopyonline.com
Other key signatures confirm the presence of the allyl group. A medium-intensity band around 1640–1645 cm⁻¹ is characteristic of the C=C stretching vibration of the terminal alkene. youtube.com The sp² C-H stretching of the vinyl group is observed as a distinct peak just above 3000 cm⁻¹ (typically ~3080 cm⁻¹), while the sp³ C-H stretching vibrations of the norcamphor skeleton and the allylic CH₂ group appear as strong absorptions in the 2850–3000 cm⁻¹ region. msu.edu
Characteristic Infrared Absorptions for (1S-exo)-3-Allylnorcamphor
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3080 | Medium | =C-H Stretch (vinyl) |
| 2850-3000 | Strong | C-H Stretch (alkane) |
| 1745-1755 | Strong, Sharp | C=O Stretch (strained ketone) |
| 1640-1645 | Medium | C=C Stretch (alkene) |
| ~1450 | Medium | CH₂ Scissoring |
| 910-995 | Medium-Strong | =C-H Bending (out-of-plane) |
Raman spectroscopy provides complementary vibrational information to IR. While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. For (1S-exo)-3-Allylnorcamphor, this results in different relative intensities for key functional groups.
The C=C double bond of the allyl group, being a highly polarizable bond, gives rise to a strong and easily identifiable signal in the Raman spectrum in the 1640–1645 cm⁻¹ region. researchgate.net In contrast, the C=O carbonyl stretch, while very strong in the IR, typically appears as a weaker (though still distinct) band in the Raman spectrum around 1745-1755 cm⁻¹. nih.gov The symmetric C-H stretching vibrations of the aliphatic framework are also prominent in the Raman spectrum. This complementarity is highly useful; for instance, the strong C=C Raman signal provides unambiguous confirmation of the allyl group, which might be obscured in an IR spectrum with other nearby peaks.
Mass Spectrometric Characterization for Structural Confirmation
Mass spectrometry is a cornerstone analytical technique for the structural elucidation of organic compounds, providing critical information about the molecular weight and fragmentation pattern of the analyte. In the case of (1S-exo)-3-Allylnorcamphor, mass spectrometric analysis, typically employing electron ionization (EI), offers definitive confirmation of its molecular structure. The resulting mass spectrum is characterized by a specific set of fragment ions that arise from predictable cleavage pathways of the molecular ion.
Under electron ionization, (1S-exo)-3-Allylnorcamphor is expected to form a molecular ion (M⁺) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this bicyclic ketone is influenced by the presence of the allyl substituent and the inherent strain of the norbornane (B1196662) framework. The primary fragmentation pathways for ketones involve α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the carbonyl group. youtube.comlibretexts.org For cyclic ketones, the fragmentation patterns can be complex. miamioh.edu
The structure of (1S-exo)-3-Allylnorcamphor presents several possibilities for α-cleavage and other characteristic rearrangements. The driving force for the main fragmentation pathways often involves competitive cleavages of the C(1)-C(2) and C(2)-C(3) bonds, directed by the substituents. nih.gov The fragmentation of ketones often results in the formation of a stable acylium ion. youtube.com
A plausible fragmentation pattern for (1S-exo)-3-Allylnorcamphor would involve initial α-cleavage at the C(2)-C(3) bond, leading to the expulsion of the allyl group as a radical. Another significant fragmentation pathway could be initiated by cleavage of the C(1)-C(2) bond. Furthermore, McLafferty-type rearrangements, common for ketones with appropriate gamma-hydrogens, could also contribute to the observed spectrum, although they are less typical for rigid bicyclic systems. youtube.com
The detailed mass spectrometric data, including the relative abundances of the characteristic fragment ions, are pivotal for the unambiguous identification and structural confirmation of (1S-exo)-3-Allylnorcamphor.
Table 1: Key Mass Spectrometric Data for (1S-exo)-3-Allylnorcamphor
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 164 | [C₁₁H₁₆O]⁺ (Molecular Ion) | Electron ionization of the parent molecule |
| 123 | [C₈H₁₁O]⁺ | Loss of allyl radical (•C₃H₅) via α-cleavage |
| 95 | [C₇H₇O]⁺ | Subsequent loss of CO from the [C₈H₁₁O]⁺ fragment |
| 81 | [C₆H₉]⁺ | Retro-Diels-Alder reaction of the norbornene core |
| 67 | [C₅H₇]⁺ | Further fragmentation of the bicyclic system |
Computational and Theoretical Studies of 1s Exo 3 Allylnorcamphor
Density Functional Theory (DFT) Applications in Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comgithub.io It is widely employed to predict molecular properties such as geometries, energies, and spectroscopic parameters. researchgate.net
Geometry Optimization and Conformational Energy Minimization
A fundamental application of DFT is geometry optimization, an iterative process that locates the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. researchgate.netstackexchange.com For a flexible molecule like (1S-exo)-3-Allylnorcamphor, which possesses a rotatable allyl group, this process is crucial for identifying its various possible conformations.
The process begins with an initial guess of the molecular structure. The DFT calculation then computes the energy and the forces (gradients) on each atom. An optimization algorithm uses this information to adjust the atomic coordinates in a direction that lowers the energy. stackexchange.com This is repeated until the forces are negligible and the energy change between steps is minimal, indicating a stable structure has been found. stackexchange.com
For (1S-exo)-3-Allylnorcamphor, this would involve exploring the rotational space of the C-C single bond connecting the allyl group to the norcamphor (B56629) skeleton. This would yield different conformers, and their relative energies can be calculated to determine the most stable, or ground-state, conformation. A benchmark study on transition metal-dinitrogen complexes highlighted the M06-L functional as particularly effective for geometry optimization. nih.gov
Table 1: Representative DFT Functionals for Geometry Optimization
| Functional Class | Example Functionals | Key Features |
|---|---|---|
| GGA | PBE, BP86 | Generalized Gradient Approximation; considers the density and its gradient. |
| meta-GGA | M06-L, TPSS | Includes the kinetic energy density for improved accuracy. github.io |
| Hybrid GGA | B3LYP, PBE0 | Mixes a percentage of exact Hartree-Fock exchange with GGA. |
| Hybrid meta-GGA | M06, M06-2X | Combines meta-GGA with exact Hartree-Fock exchange. |
| Range-Separated | ωB97X-D | Applies different amounts of exact exchange at short and long interelectronic distances. |
This table presents a selection of DFT functionals commonly used for geometry optimization, categorized by their level of theory ("rung" on Jacob's Ladder of DFT). The choice of functional can impact the accuracy of the results. youtube.comnih.gov
Computational Prediction and Correlation of Spectroscopic Parameters (e.g., NMR)
DFT is also a powerful tool for predicting spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. researchgate.netgithub.io Once the geometry of the lowest energy conformers of (1S-exo)-3-Allylnorcamphor is optimized, DFT calculations can compute the magnetic shielding tensors for each nucleus. uncw.edu
These theoretical shielding values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. github.io To achieve high accuracy, it's often necessary to perform a Boltzmann-weighted average of the predicted spectra of several low-energy conformers, as the experimentally observed spectrum is an average over the conformational ensemble present in the sample. uncw.edu
Recent benchmark studies have shown that specific functionals, such as Cramer's WP04, are optimized for predicting ¹H NMR shifts in solution. github.io The general workflow involves:
Performing a conformational search.
Optimizing the geometry of each significant conformer (e.g., using B3LYP-D3BJ/6-31G(d)).
Predicting NMR shifts for each conformer (e.g., using WP04/6-311++G(2d,p) with a solvent model).
Calculating a Boltzmann-weighted average of the shifts to produce the final predicted spectrum. github.io
This computational approach is invaluable for assigning complex spectra, verifying stereochemistry, and understanding how structural features influence NMR parameters in molecules like (1S-exo)-3-Allylnorcamphor. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations compute the time-dependent motion of atoms and molecules, providing a detailed picture of conformational dynamics that is often inaccessible to static computational methods or experiments. escholarship.orgescholarship.org The method involves numerically solving Newton's equations of motion for a system of interacting particles, resulting in a trajectory that describes the positions and velocities of the particles over time. escholarship.org
Investigation of Solution-Phase Conformational Landscapes
For (1S-exo)-3-Allylnorcamphor, MD simulations can be used to explore its conformational landscape in a solution, mimicking experimental conditions. nih.gov By simulating the molecule surrounded by explicit solvent molecules (e.g., water or chloroform), one can observe the transitions between different conformers, particularly the rotation of the allyl group and any puckering of the bicyclic norcamphor frame.
The resulting trajectory can be analyzed to identify the most populated conformational states, the pathways for interconversion between them, and the influence of the solvent on these dynamics. researchgate.net Techniques like Principal Component Analysis (PCA) can be applied to the MD trajectory to distill the complex, high-dimensional motions into a few key collective movements, providing a clearer understanding of the molecule's essential dynamics. nih.gov
Energy Penalty Analysis for Bioactive Conformations
In the context of drug design or understanding interactions with biological systems, a molecule must often adopt a specific "bioactive" conformation to bind to a target like an enzyme or receptor. This bioactive conformation may not be the lowest-energy (ground) state of the molecule in solution. nih.gov
MD simulations can be used to quantify the energy penalty required for the molecule to adopt this bioactive conformation. nih.gov By calculating the free energy difference between the low-energy solution-phase conformations and the target bioactive conformation, one can estimate the energetic cost of binding. nih.govnih.gov A high energy penalty suggests that the molecule is unlikely to adopt the necessary shape, which can be a critical factor in its biological activity. This analysis is crucial for rational drug design, as it helps prioritize compounds that can readily adopt the required binding pose with minimal energetic cost. nih.gov For instance, studies on terpene interactions with inflammatory enzymes have used computational methods to assess binding affinities and conformational stability. preprints.org
Transition State Theory (TST) in Reaction Mechanism Elucidation
Transition State Theory (TST) is a cornerstone of chemical kinetics that provides a framework for understanding and calculating the rates of chemical reactions. wikipedia.orgbritannica.com It postulates that for a reaction to occur, reactants must pass through a high-energy intermediate configuration known as the transition state, which represents a saddle point on the potential energy surface. utexas.edulibretexts.org
The core equation of TST relates the reaction rate constant to the Gibbs free energy of activation (ΔG‡), which is the free energy difference between the reactants and the transition state. utexas.edu Computational chemistry, particularly DFT, is used to locate the geometry of the transition state and calculate its energy.
For reactions involving (1S-exo)-3-Allylnorcamphor, such as addition reactions to the allyl double bond or reactions at the carbonyl group, TST can be used to elucidate the mechanism. The process involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials and the final products.
Finding the Transition State (TS): Using specialized algorithms to search for the saddle point on the potential energy surface connecting reactants and products. youtube.com This is a critical and often challenging computational step.
Frequency Calculation: Performing a vibrational frequency calculation on the optimized TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com
Calculating the Activation Barrier: Determining the energy difference between the TS and the reactants to find the activation energy.
This approach allows chemists to compare different possible reaction pathways, predict which one is most favorable, and understand the stereochemical outcome of a reaction. However, it is important to note that TST has limitations and may not be applicable for all reactions, especially those involving complex dynamics or post-transition state bifurcations where a single transition state leads to multiple products. mercuryconsortium.orgyoutube.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| (1S-exo)-3-Allylnorcamphor |
| Tetramethylsilane (TMS) |
| Camphor (B46023) |
Identification and Characterization of Transition States
No published research was found that specifically identifies or characterizes the transition states involved in reactions of (1S-exo)-3-allylnorcamphor. Theoretical investigations in this area would typically involve the use of quantum chemical calculations to map the potential energy surface of a reaction, thereby locating the high-energy transition state structures that connect reactants to products. The geometric parameters and vibrational frequencies of these transition states would provide crucial insights into the reaction mechanism and the factors governing its rate.
Stereoelectronic Effects on Reaction Selectivity
There is no available literature that discusses the role of stereoelectronic effects in directing the selectivity of reactions involving (1S-exo)-3-allylnorcamphor. Such effects, arising from the spatial arrangement of orbitals, are fundamental in controlling the stereochemical outcome of many organic reactions. For a molecule with the structural complexity of (1S-exo)-3-allylnorcamphor, an analysis of orbital alignments and hyperconjugative interactions would be essential to predict and explain its diastereoselectivity or enantioselectivity in various chemical transformations.
Ab Initio and Semi-Empirical Calculations for Electronic Structure and Reactivity Prediction
No specific ab initio or semi-empirical calculations for (1S-exo)-3-allylnorcamphor have been reported in the scientific literature. Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental parameters, could provide a highly accurate description of the electronic structure, molecular orbitals, and charge distribution of the molecule. Semi-empirical methods, which utilize parameters derived from experimental data, could offer a computationally less intensive approach to predict its reactivity and spectroscopic properties. The absence of such studies precludes a detailed, computationally-informed discussion of the molecule's electronic characteristics.
Reactivity Profile and Synthetic Transformations of 1s Exo 3 Allylnorcamphor
Reactivity of the Allyl Moiety
The carbon-carbon double bond of the allyl group is electron-rich, making it susceptible to attack by electrophiles and a participant in various cycloaddition and rearrangement reactions.
Electrophilic Additions and Cycloaddition Reactions
Electrophilic Additions: The terminal alkene of the allyl group readily undergoes electrophilic addition reactions. For instance, reaction with hydrogen halides (HX) would proceed via a carbocation intermediate. Following Markovnikov's rule, the hydrogen atom would add to the terminal carbon, and the halide to the more substituted internal carbon of the original double bond. libretexts.org The stereochemical outcome of such additions can be influenced by the chiral camphor (B46023) scaffold, potentially leading to diastereomeric products.
Cycloaddition Reactions: The allyl group can act as a dipolarophile in 1,3-dipolar cycloadditions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgnumberanalytics.comnumberanalytics.com This concerted [4π+2π] cycloaddition involves a 1,3-dipole, such as a nitrile oxide or an azide, reacting with the alkene. wikipedia.orgpharmacy180.com The reaction is typically stereospecific, meaning the geometry of the alkene is preserved in the product. pharmacy180.com The facial selectivity of the cycloaddition would be dictated by the steric hindrance imposed by the bicyclic norbornane (B1196662) framework.
Olefin Metathesis and Related Transformations
Olefin metathesis, a Nobel Prize-winning reaction, utilizes metal-based catalysts (typically containing ruthenium or molybdenum) to break and reform carbon-carbon double bonds. leah4sci.com
Ring-Closing Metathesis (RCM): If a second alkene functionality were introduced into the (1S-exo)-3-allylnorcamphor molecule, for example by derivatizing the ketone, intramolecular ring-closing metathesis could be employed to construct a new ring system. RCM is a powerful tool for synthesizing cyclic compounds, with the reaction often driven by the release of volatile ethylene (B1197577) gas. wikipedia.orgorganic-chemistry.org The efficiency of RCM can depend on the ring size being formed and the specific catalyst used. organic-chemistry.orgpsu.edu
Cross-Metathesis (CM): The allyl group can participate in intermolecular cross-metathesis with other olefins. organic-chemistry.orgd-nb.info This reaction allows for the "swapping" of alkene fragments, providing a direct route to more complex, substituted alkenes. The selectivity of cross-metathesis, to favor the desired cross-product over homodimers, depends on the relative reactivity of the two alkene partners and the choice of catalyst. organic-chemistry.org
Carbonyl Reactivity and Functional Group Interconversions
The ketone functionality in (1S-exo)-3-allylnorcamphor is part of a rigid bicyclo[2.2.1]heptane system. The approach of nucleophiles is sterically hindered, primarily from the exo face due to the presence of the gem-dimethyl bridge.
Nucleophilic Additions to the Ketone
Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. The electrophilic carbonyl carbon is attacked by a nucleophile, leading to a tetrahedral intermediate which is subsequently protonated to yield an alcohol. beilstein-journals.org
Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents results in the formation of tertiary alcohols. organic-chemistry.orgmasterorganicchemistry.com Due to the steric hindrance of the camphor skeleton, the nucleophile is expected to attack predominantly from the less hindered endo face, leading to the formation of the exo-alcohol as the major diastereomer. With particularly bulky Grignard reagents, side reactions such as reduction or enolization can occur. organic-chemistry.org
Derivatization of the Ketone Functionality
Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, which involves a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org Even sterically hindered ketones like camphor are known to react, typically requiring non-stabilized ylides such as methylenetriphenylphosphorane (B3051586) to introduce a methylene (B1212753) group. wikipedia.org The reaction proceeds through a four-membered oxaphosphetane intermediate, and the formation of the stable triphenylphosphine (B44618) oxide drives the reaction to completion. organic-chemistry.org
Formation of Imines and Enamines: The ketone can react with primary amines in an acid-catalyzed, reversible reaction to form imines (Schiff bases). Similarly, reaction with secondary amines yields enamines. These reactions are addition-elimination processes where a molecule of water is lost.
Asymmetric Oxidation Reactions
The allyl group is a substrate for various asymmetric oxidation reactions, where the chirality of the starting material or a chiral catalyst can influence the stereochemical outcome of the product.
Asymmetric Epoxidation: The alkene of the allyl group can be converted to a chiral epoxide using various methods. The Sharpless asymmetric epoxidation is a well-known method, though it is primarily for allylic alcohols. For isolated alkenes, other systems employing chiral catalysts are necessary to induce enantioselectivity.
Asymmetric Dihydroxylation (AD): The Sharpless asymmetric dihydroxylation is a highly reliable method for converting alkenes into vicinal diols with high enantioselectivity. wikipedia.org The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL found in AD-mix-α and AD-mix-β, respectively) and a stoichiometric co-oxidant. wikipedia.orgorganic-chemistry.org The choice of ligand dictates which face of the alkene is hydroxylated, allowing for predictable control over the stereochemistry of the resulting diol. wikipedia.org The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide to the alkene. wikipedia.org
Stereoselective Epoxidation of the Allyl Group
The epoxidation of the allyl group in (1S-exo)-3-allylnorcamphor is a significant transformation that introduces a new stereocenter. The stereochemical outcome of this reaction is influenced by the directing effect of the camphor skeleton and the nature of the oxidizing agent.
When treated with peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), the epoxidation of the double bond in the allyl group occurs. masterorganicchemistry.comleah4sci.com The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the alkene in a syn addition. masterorganicchemistry.comleah4sci.com The inherent chirality of the norcamphor (B56629) framework can lead to diastereoselectivity in this process. The bulky bicyclic structure can hinder the approach of the oxidizing agent from one face of the double bond, favoring the formation of one diastereomer over the other.
The presence of other functional groups on the substrate can influence the selectivity of m-CPBA for either epoxidation or Baeyer-Villiger oxidation. stackexchange.com For instance, in γ-hydroxy-α,β-unsaturated ketones, the Baeyer-Villiger oxidation is often the dominant pathway. stackexchange.com However, in the case of (1S-exo)-3-allylnorcamphor, the isolated double bond of the allyl group is the primary site of attack for epoxidation.
The use of chiral catalysts, such as those derived from sugars, in conjunction with oxidants like Oxone, has become a prominent strategy for asymmetric epoxidation. nih.govrsc.org While not specifically detailed for (1S-exo)-3-allylnorcamphor in the provided context, this methodology offers a potential route to enhance the enantioselectivity of the epoxidation. nih.govrsc.org The stereochemical outcome in such systems is governed by a delicate balance of catalyst conformation, protecting groups, and secondary interactions with the substrate. rsc.org
Table 1: Stereoselective Epoxidation of Allylic Compounds
| Oxidizing Agent | Typical Substrate | Key Features |
| m-CPBA | Alkenes | Concerted, syn-addition mechanism. masterorganicchemistry.comleah4sci.com |
| Oxone/Chiral Ketone | trans-Olefins | Organocatalytic, potential for high enantioselectivity. nih.gov |
| Titanium isopropoxide/DET | Allylic Alcohols | Diastereoselective, involves a dimeric reagent. nih.gov |
Enantioselective Sulfoxidation via Chiral Hydroperoxides
The synthesis of enantiomerically enriched sulfoxides is a significant area of research in organic chemistry. illinois.edunih.gov One approach involves the use of chiral oxidizing agents. While direct use of (1S-exo)-3-allylnorcamphor for this purpose is not explicitly detailed, the principles of using chiral molecules to induce asymmetry in sulfoxidation are well-established.
Chiral hydroperoxides, which can be conceptually derived from precursors like (1S-exo)-3-allylnorcamphor, are effective reagents for the enantioselective oxidation of sulfides to sulfoxides. The chiral environment provided by the hydroperoxide during the oxygen transfer step leads to the preferential formation of one enantiomer of the sulfoxide.
A common method for synthesizing chiral sulfoxides involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester, such as one derived from (-)-menthol. illinois.edu This method, pioneered by Andersen, proceeds with clean inversion of configuration at the sulfur center. illinois.edu
Catalytic methods for enantioselective sulfoxidation have also been extensively developed. These often employ a metal catalyst with a chiral ligand. For example, rhodium/bis-sulfoxide complexes have been used for the conjugate addition of aryl boronic acids to α,β-unsaturated ketones, demonstrating the utility of chiral sulfur compounds in catalysis. illinois.edu
Table 2: Methods for Enantioselective Sulfoxide Synthesis
| Method | Reagents | Key Features |
| Andersen Synthesis | Grignard Reagent, Chiral Sulfinate Ester | Diastereomer separation followed by nucleophilic substitution with inversion. illinois.edu |
| Chiral Hydroperoxide Oxidation | Sulfide, Chiral Hydroperoxide | Asymmetric induction via a chiral oxidizing agent. |
| Catalytic Oxidation | Sulfide, Oxidant, Chiral Metal Catalyst | Catalytic asymmetric transformation. illinois.edu |
Alkylation and Carbon-Carbon Bond Forming Reactions
Stereoselective Alkylation at Adjacent Positions
The enolates derived from chiral ketones like those based on the camphor scaffold, often referred to as Oppolzer enolates, are powerful intermediates for stereoselective alkylation reactions. nih.govrsc.org The generation of the enolate from (1S-exo)-3-allylnorcamphor, followed by reaction with an electrophile, can lead to the formation of a new carbon-carbon bond with a high degree of stereocontrol.
The stereoselectivity of these alkylations is influenced by the structure of the enolate in solution, which can exist as monomers, dimers, or higher-order aggregates depending on the solvent and counterion. nih.govrsc.org For instance, lithium enolates can form dimers in THF, while sodium enolates may exist as monomers. nih.govrsc.org
Computational studies have shown that the stereochemical outcome is not necessarily dictated by chelation to the camphor skeleton but rather by stereoelectronic preferences imparted by the chiral auxiliary. rsc.org The camphor framework serves to lock the conformation of the sultam ring in Oppolzer-type auxiliaries, guiding the approach of the electrophile. nih.gov
Grignard and Organometallic Additions to Ketone
The carbonyl group of (1S-exo)-3-allylnorcamphor is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents. masterorganicchemistry.commasterorganicchemistry.comoxfordsciencetrove.comyoutube.comlibretexts.orgyoutube.comlibretexts.org This reaction provides a direct route to the synthesis of tertiary alcohols. The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral alkoxide intermediate, which upon protonation yields the alcohol. libretexts.orglibretexts.org
The stereochemistry of the addition is governed by the facial bias imposed by the bicyclic camphor skeleton. The nucleophile will preferentially attack from the less sterically hindered face of the carbonyl group. In the case of norcamphor derivatives, this is typically the exo face. The presence of the exo-allyl group at the C3 position will further influence the trajectory of the incoming nucleophile, potentially enhancing the stereoselectivity of the addition.
The reaction of Grignard reagents with esters leads to the formation of tertiary alcohols through a double addition process. masterorganicchemistry.com Initially, the Grignard reagent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com
Table 3: Carbon-Carbon Bond Forming Reactions
| Reaction Type | Reagents | Product | Key Features |
| Stereoselective Alkylation | Enolate, Alkyl Halide | Alkylated Ketone | High stereocontrol from chiral auxiliary. nih.govrsc.org |
| Grignard Addition | Ketone, Grignard Reagent | Tertiary Alcohol | Nucleophilic addition to the carbonyl group. masterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org |
| Organolithium Addition | Ketone, Organolithium Reagent | Tertiary Alcohol | Similar to Grignard addition, often highly reactive. |
Applications in Advanced Organic Synthesis and Chiral Technologies
Role as Chiral Building Blocks in Complex Molecule Synthesis
The inherent chirality and conformational rigidity of the norcamphor (B56629) skeleton make (1S-exo)-3-Allylnorcamphor an excellent chiral building block for the synthesis of complex molecular architectures. Its utility spans the construction of intricate bicyclic and polycyclic systems and as a key intermediate in the synthesis of natural products and their analogues.
The synthesis of diverse and structurally complex bicyclic and polycyclic scaffolds is a significant challenge in organic chemistry. Chiral building blocks like (1S-exo)-3-Allylnorcamphor can serve as foundational starting materials for generating such frameworks with high stereocontrol. The rigid norcamphor backbone enforces a specific spatial arrangement of substituents, which can direct the stereochemical outcome of subsequent reactions.
The allyl group of (1S-exo)-3-Allylnorcamphor is particularly amenable to a variety of synthetic manipulations that can lead to the formation of new ring systems. For instance, intramolecular cyclization reactions involving the allyl moiety can be employed to construct novel bridged and fused bicyclic systems. Unified synthetic approaches that enable the creation of diverse sp³-rich molecular scaffolds, including bridged systems, are of significant interest in medicinal chemistry. whiterose.ac.uk While direct examples utilizing (1S-exo)-3-Allylnorcamphor are not extensively documented, the principles of these synthetic strategies are applicable. For example, a directed C-H arylation followed by cyclization could potentially be applied to derivatives of (1S-exo)-3-Allylnorcamphor to generate complex polycyclic structures. whiterose.ac.uk
Furthermore, the development of synthetic methods that deliver compounds with three-dimensional complexity is crucial for exploring new areas of chemical space, particularly in drug discovery. whiterose.ac.uk The use of chiral synthons derived from natural products, such as camphor (B46023), provides a direct entry into enantiomerically pure materials for the construction of these complex scaffolds. escholarship.org
The enantiopure nature of (1S-exo)-3-Allylnorcamphor makes it a valuable intermediate in the total synthesis of natural products and their biologically active analogues. Many natural products possess complex polycyclic core structures with multiple stereocenters, and starting from a chiral pool molecule like (1S-exo)-3-Allylnorcamphor can significantly simplify the synthetic route and ensure the desired stereochemistry in the final target.
While specific total syntheses commencing directly from (1S-exo)-3-Allylnorcamphor are not prominently reported in readily available literature, the general strategy of employing camphor-derived building blocks is well-established. For instance, the synthesis of alkaloids and other compounds containing complex scaffolds often relies on the use of chiral starting materials to control the stereochemical outcome. researchgate.net The functional groups present in (1S-exo)-3-Allylnorcamphor, the ketone and the allyl group, can be strategically manipulated to introduce the necessary functionality and build up the carbon skeleton of a target natural product. Diastereoselective transformations are key in such synthetic endeavors, allowing for the creation of new stereocenters with high fidelity. chegg.com
The development of efficient synthetic routes to natural products is an ongoing area of research, with a focus on minimizing step counts and maximizing efficiency. researchgate.net The use of well-defined chiral building blocks like (1S-exo)-3-Allylnorcamphor is a cornerstone of this approach, providing a reliable foundation for the stereocontrolled synthesis of complex molecules.
Utilization in Asymmetric Catalysis as Chiral Ligands
The development of chiral ligands is paramount for the advancement of asymmetric catalysis, which enables the synthesis of enantiomerically enriched compounds. The rigid scaffold of camphor has been widely exploited in the design of effective chiral ligands for a variety of metal-catalyzed reactions. The (1S-exo)-3-Allylnorcamphor framework offers a promising starting point for the synthesis of novel chiral ligands.
The allyl group can be functionalized to introduce coordinating heteroatoms such as phosphorus, nitrogen, or sulfur, which are essential for binding to a metal center. The stereochemistry of the norcamphor backbone would then create a chiral environment around the metal, enabling enantioselective transformations. For example, palladium-catalyzed asymmetric N-allylation reactions have been successfully carried out using chiral diphosphane (B1201432) ligands, demonstrating the power of chiral ligands in controlling stereoselectivity. chemistryviews.orgrsc.org While these specific ligands are not derived from (1S-exo)-3-Allylnorcamphor, the underlying principle of using a chiral backbone to influence the outcome of a catalytic reaction is directly applicable.
The performance of a chiral ligand is often evaluated by the enantiomeric excess (ee) of the product formed in a catalyzed reaction. High enantioselectivity is a key goal in asymmetric synthesis. The design of non-C2 symmetric chiral ligands has also been shown to be effective in controlling both enantioselectivity and regioselectivity in reactions such as allyl-allyl coupling. nih.gov The inherent asymmetry of the (1S-exo)-3-Allylnorcamphor scaffold makes it an interesting platform for the development of such ligands.
Furthermore, the design of chiral ligands for gold catalysis has seen remarkable progress, enabling a range of enantioselective transformations. rsc.org The functionalization of the (1S-exo)-3-Allylnorcamphor framework could lead to new classes of ligands for this burgeoning field.
Development of Novel Chiral Auxiliaries from the (1S-exo)-3-Allylnorcamphor Framework
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, having imparted its chirality to the substrate. The camphor skeleton is a well-established and highly successful motif in the design of chiral auxiliaries due to its conformational rigidity and steric bulk, which provide excellent stereochemical control. researchgate.net
While research directly detailing the conversion of (1S-exo)-3-Allylnorcamphor into a chiral auxiliary is not widely published, the synthesis of camphor-derived chiral auxiliaries for applications in asymmetric reactions is a well-trodden path. For example, N-substituted 2-exo-hydroxybornyl-10-sulfonamides have been prepared from (+)-camphor-10-sulfonyl chloride and utilized as chiral auxiliaries in asymmetric Morita-Baylis-Hillman (MBH) reactions. researchgate.net These auxiliaries, when attached as acrylate (B77674) esters, have shown the ability to induce diastereoselectivity in the addition of aldehydes. researchgate.net
The general synthetic strategy involves the derivatization of the camphor scaffold to introduce a functional group that can be attached to the substrate. In the case of (1S-exo)-3-Allylnorcamphor, the ketone could be reduced to the corresponding alcohol, which could then be esterified or etherified to a substrate. The allyl group could also be transformed into other functionalities to create a diverse range of auxiliaries.
The effectiveness of these camphor-derived auxiliaries is demonstrated by the diastereomeric excess (d.e.) achieved in the asymmetric transformations. The table below summarizes the results from the asymmetric Morita-Baylis-Hillman reactions using camphor-derived acrylate esters.
| Substrate (Acrylate Ester) | Aldehyde | Product Yield (%) | Diastereomeric Excess (d.e.) (%) |
| N-Adamantyl-2-exo-acryloyloxybornane-10-sulfonamide | Pyridine-4-carbaldehyde | >91 | 33 |
| N-Phenyl-2-exo-acryloyloxybornane-10-sulfonamide | Pyridine-4-carbaldehyde | >91 | 21 |
| N-Benzyl-2-exo-acryloyloxybornane-10-sulfonamide | Pyridine-4-carbaldehyde | >91 | 7 |
| N-Adamantyl-2-exo-acryloyloxybornane-10-sulfonamide | 6-Methylpyridine-2-carbaldehyde | >91 | 25 |
Data sourced from a study on camphor-derived chiral auxiliaries in asymmetric Morita-Baylis-Hillman reactions. researchgate.net
This data illustrates that the choice of the N-substituent on the sulfonamide auxiliary significantly influences the level of diastereoselectivity. researchgate.net Such findings provide a roadmap for the rational design of new chiral auxiliaries based on the (1S-exo)-3-Allylnorcamphor framework, where modifications to the structure can be used to tune the stereochemical outcome of a reaction.
Future Research Trajectories for 1s Exo 3 Allylnorcamphor
Development of More Efficient and Sustainable Synthetic Methodologies
The traditional synthesis of (1S-exo)-3-Allylnorcamphor, while effective, often relies on stoichiometric reagents and conventional heating methods, which can be resource-intensive. Future research will undoubtedly focus on developing more efficient and environmentally benign synthetic routes, aligning with the principles of green chemistry.
Key areas of exploration include the adoption of biocatalysis and continuous flow chemistry. nih.govnih.govrsc.org Ketone reductases (KREDs), for instance, have shown remarkable efficacy in the asymmetric reduction of prochiral ketones to chiral alcohols, offering a greener alternative to metal hydrides. acs.orgnih.gov The application of engineered enzymes could enable the direct, highly selective synthesis of functionalized norcamphor (B56629) derivatives under mild, aqueous conditions. acs.orgresearchgate.net
Continuous flow chemistry presents another promising avenue for the synthesis of (1S-exo)-3-Allylnorcamphor and its derivatives. nih.govrsc.orgbeilstein-journals.orgsci-hub.senih.gov Flow reactors offer superior control over reaction parameters, enhanced safety, and the potential for straightforward scaling-up. beilstein-journals.org The integration of heterogeneous catalysts or immobilized enzymes within flow systems could lead to highly efficient and recyclable synthetic processes. nih.gov
Table 1: Comparison of Sustainable Synthetic Methodologies for (1S-exo)-3-Allylnorcamphor
| Methodology | Potential Advantages | Key Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste, use of renewable resources. nih.govresearchgate.net | Discovery and engineering of novel ketoreductases and other enzymes with high activity and specificity for norcamphor-based substrates. nih.govacs.org |
| Flow Chemistry | Precise control of reaction parameters, enhanced safety, improved scalability, potential for automation and integration of catalysis. nih.govbeilstein-journals.orgsci-hub.se | Development of robust heterogeneous catalysts and immobilized enzyme systems suitable for continuous flow synthesis of chiral ketones. nih.gov |
| Chemoenzymatic Synthesis | Combines the advantages of both chemical and biological catalysis for multi-step syntheses. nih.govnih.gov | Designing efficient one-pot, multi-step chemoenzymatic cascades for the synthesis of complex derivatives of (1S-exo)-3-Allylnorcamphor. |
Exploration of Unprecedented Reactivity Modes and Novel Transformations
The established reactivity of (1S-exo)-3-Allylnorcamphor primarily involves the diastereoselective alkylation of its enolate. Future research should venture into uncharted territory, exploring its potential in modern synthetic transformations where chiral auxiliaries are increasingly being employed.
One exciting frontier is the use of (1S-exo)-3-Allylnorcamphor in photoredox catalysis . springernature.comacs.orgnih.govnih.govacs.org The combination of a chiral auxiliary with a photoredox catalyst can enable highly enantioselective radical reactions, a domain that has been historically challenging to control stereochemically. acs.orgnih.gov The rigid camphor (B46023) backbone could effectively shield one face of a transiently generated radical intermediate, leading to high levels of asymmetric induction.
Another area ripe for exploration is its application in C-H activation reactions. The development of chiral ligands and auxiliaries for transition-metal-catalyzed C-H functionalization is a major focus in contemporary organic synthesis. Attaching the (1S-exo)-3-allylnorcamphor moiety to a substrate could direct a metal catalyst to a specific C-H bond, enabling its stereoselective functionalization.
Table 2: Novel Reactivity Modes for (1S-exo)-3-Allylnorcamphor
| Reactivity Mode | Potential Application | Expected Benefits |
| Photoredox Catalysis | Enantioselective radical additions, cycloadditions, and cross-coupling reactions. acs.orgnih.gov | Access to novel chiral building blocks under mild reaction conditions. |
| C-H Activation | Directed, stereoselective functionalization of unactivated C-H bonds. | Increased synthetic efficiency by avoiding pre-functionalization steps. |
| Asymmetric Cycloadditions | Diastereoselective Diels-Alder, [2+2] cycloadditions, and other pericyclic reactions. | Construction of complex cyclic systems with multiple stereocenters. |
Advancements in Computational Predictive Capabilities for Stereoselectivity
The empirical, trial-and-error approach to optimizing stereoselectivity is being increasingly supplemented, and in some cases replaced, by computational methods. Future research will leverage advancements in computational chemistry to predict and rationalize the stereochemical outcomes of reactions involving (1S-exo)-3-Allylnorcamphor with greater accuracy.
Density Functional Theory (DFT) calculations are already a powerful tool for studying reaction mechanisms and transition states. nih.govnih.govyoutube.comyoutube.com By modeling the transition state energies for the formation of different diastereomers, DFT can provide valuable insights into the origins of stereoselectivity and guide the design of more selective reactions. youtube.com The development of more accurate and computationally efficient DFT methods will be crucial.
Furthermore, the application of machine learning (ML) is poised to revolutionize the prediction of stereoselectivity. By training algorithms on large datasets of reaction outcomes, ML models can learn to predict the stereochemical course of a reaction with high accuracy, even for systems where a detailed mechanistic understanding is lacking. This predictive power will accelerate the discovery of new applications for (1S-exo)-3-Allylnorcamphor.
Table 3: Computational Approaches for Predicting Stereoselectivity
| Computational Method | Predictive Capability | Key Research Focus |
| Density Functional Theory (DFT) | Provides detailed insights into transition state geometries and energies, rationalizing stereochemical outcomes. nih.govnih.govyoutube.com | Development of more accurate and efficient functionals and basis sets for modeling complex reaction systems. |
| Machine Learning (ML) | Predicts stereoselectivity based on learned patterns from existing reaction data, even without a full mechanistic understanding. | Curation of large, high-quality datasets of reactions involving chiral auxiliaries to train robust and accurate ML models. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of molecules, providing insights into conformational preferences and reaction pathways. | Integration of MD simulations with quantum mechanical calculations to provide a more complete picture of the reaction dynamics. |
Integration into Diversified Retrosynthetic Strategies for Complex Target Molecules
The ultimate test of a chiral auxiliary's utility lies in its ability to facilitate the synthesis of complex, biologically active molecules. While camphor and its derivatives have a long history as chiral starting materials in natural product synthesis, ingentaconnect.comnih.goviupac.orgnih.govrsc.org the strategic application of (1S-exo)-3-Allylnorcamphor in retrosynthetic analysis remains an area with significant growth potential.
Future research will focus on showcasing the power of (1S-exo)-3-Allylnorcamphor as a key building block in the total synthesis of a wider range of complex natural products, particularly those containing challenging stereochemical motifs. nih.govyoutube.com Its ability to install a chiral allyl group provides a versatile handle for further elaboration into a variety of functional groups and carbon skeletons. The development of new methods for the cleavage of the auxiliary under mild conditions will further enhance its synthetic utility.
By strategically disconnecting a complex target molecule to reveal a synthon that can be accessed via the diastereoselective allylation of norcamphor, synthetic chemists can significantly simplify the synthetic challenge. This approach is particularly valuable for the synthesis of terpenes, alkaloids, and polyketides, where the stereocontrolled introduction of an allyl group can be a critical step. nih.gov
Table 4: Application of (1S-exo)-3-Allylnorcamphor in the Retrosynthesis of Complex Molecules
| Target Molecule Class | Retrosynthetic Disconnection | Key Advantage |
| Terpenes | Disconnection to a chiral allyl-containing building block. nih.gov | Access to complex polycyclic frameworks with defined stereochemistry. |
| Alkaloids | Disconnection to a chiral amine precursor derived from the allyl group. | Stereocontrolled introduction of nitrogen-containing stereocenters. |
| Polyketides | Disconnection to a chiral fragment with an oxygenated stereocenter derived from the allyl group. | Control over the stereochemistry of hydroxyl and methyl groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
